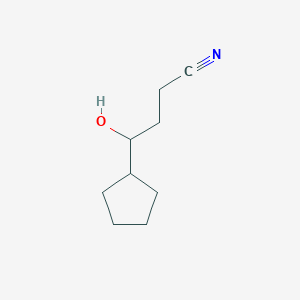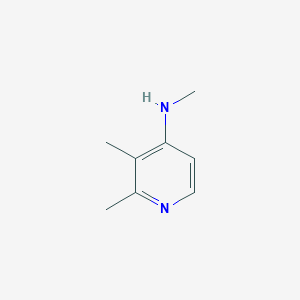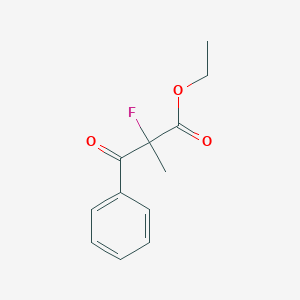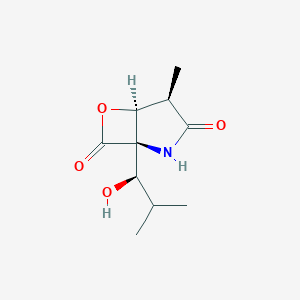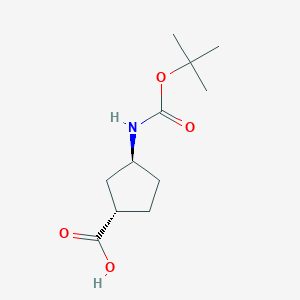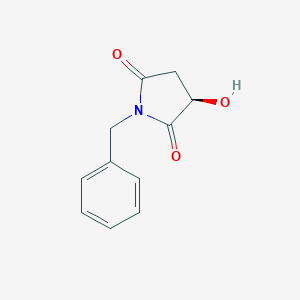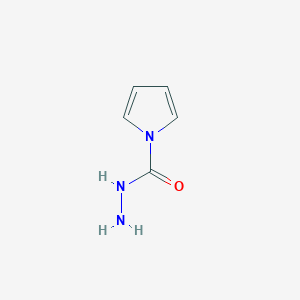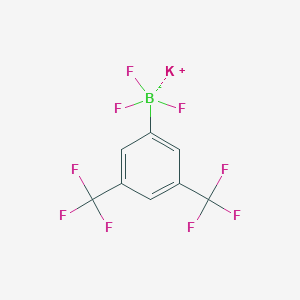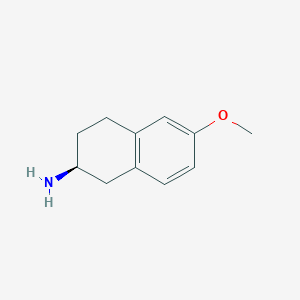
(S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide often involves multi-component reactions, offering a straightforward approach to complex molecules. For instance, the synthesis of related coumarin-amide hybrids can be achieved through reactions involving amino coumarins and specific reagents under catalytic conditions, leading to high yields and showcasing the versatility of coumarin derivatives in organic synthesis (Manolov et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a coumarin core attached to an amide group, which significantly affects the compound's electronic and spatial configuration. The coumarin moiety offers aromatic stability, while the amide linkage introduces a site for potential interactions and functional modifications. Structural elucidation techniques such as NMR, UV, and mass spectrometry are pivotal in confirming the identity and purity of these compounds.
Chemical Reactions and Properties
Compounds like (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide exhibit a range of chemical behaviors owing to their functional groups. They can undergo reactions typical of amides and coumarins, such as nucleophilic substitution, condensation, and cyclization reactions. These reactions are crucial for further derivatization and exploration of the compound's chemical space (Korotaev et al., 2008).
Applications De Recherche Scientifique
Synthesis of Aromatic Carbamates Derivatives :
- Researchers have developed methods for synthesizing chromene derivatives, including those involving the condensation of methyl N-(3-hydroxyphenyl)carbamate with different reagents (Velikorodov et al., 2014).
Development of Thiazolidin-4-ones Based on Chromene :
- A study focused on synthesizing thiazolidin-4-ones based on chromene compounds, highlighting their potential for antibacterial activity (Čačić et al., 2009).
Catalyzed Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives :
- A novel method using pentafluorophenylammonium triflate as a catalyst was developed for synthesizing chromeno[2,3-d]pyrimidinone derivatives, demonstrating antimicrobial activity (Ghashang et al., 2013).
Microwave-Assisted Synthesis of Benzo[B][1,4]Thiazepine-3-Carboxamide Derivatives :
- This study reports on the microwave-assisted synthesis of various carboxamide compounds, exploring their potential antimicrobial activities (Raval et al., 2012).
Development of 3-Oxo-N-(pyridin-2-yl)butanamide Compounds :
- The review focuses on the synthesis methods for 3-oxo-N-(pyridin-2-yl)butanamide compounds, underscoring their importance in producing heterocyclic compounds (Fadda et al., 2015).
Synthesis of Chromen-3-yl Thiazolo[3,2-a]pyrimidin-5-ones :
- A process for synthesizing thiazolo[3,2-a]pyrimidin-5-ones from coumarins is described, highlighting the potential for creating a variety of compounds (Kumar et al., 2008).
Synthesis and Antimicrobial Activity of Hydrazide Derivatives :
- This research explores the synthesis of various hydrazide derivatives from chromen-4-yl-acetic acid and their potential antimicrobial applications (Čačić et al., 2006).
Synthesis and Characterization of New Coumarin Derivatives :
- The study reports on the synthesis of new coumarin derivatives and evaluates their antimicrobial activities, providing insights into their potential pharmaceutical applications (Al-Rifai et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds, such as l-alanine 7-amido-4-methylcoumarin, trifluoroacetate salt, are known to be fluorogenic substrates for aminopeptidase .
Mode of Action
It can be inferred from similar compounds that it may interact with its target enzyme, aminopeptidase, and undergo enzymatic cleavage to yield a blue fluorescent solution .
Propriétés
IUPAC Name |
(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)butanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3.C2HF3O2/c1-8(2)14(16)15(19)17-10-4-5-11-9(3)6-13(18)20-12(11)7-10;3-2(4,5)1(6)7/h4-8,14H,16H2,1-3H3,(H,17,19);(H,6,7)/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKMFSIFKPKVAM-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191723-67-8 |
Source


|
| Record name | Butanamide, 2-amino-3-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (2S)-, mono(trifluoroacetate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191723-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)

